molecular formula C19H17NO B14687627 Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]- CAS No. 25287-42-7

Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-

Cat. No.: B14687627
CAS No.: 25287-42-7
M. Wt: 275.3 g/mol
InChI Key: ZNESLCAPFYHXDK-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-: is an organic compound with the molecular formula C19H17NO . This compound is characterized by the presence of a benzenamine group substituted with a methoxy group at the para position and a naphthalenyl ethylidene group at the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]- typically involves the condensation reaction between 4-methoxybenzenamine and 2-naphthaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the imine bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. It can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]- is unique due to the presence of both the methoxy and naphthalenyl ethylidene groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields of research .

Properties

CAS No.

25287-42-7

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-naphthalen-2-ylethanimine

InChI

InChI=1S/C19H17NO/c1-14(20-18-9-11-19(21-2)12-10-18)16-8-7-15-5-3-4-6-17(15)13-16/h3-13H,1-2H3

InChI Key

ZNESLCAPFYHXDK-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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